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Compound of Interest |

Compound Name: (8-Fluorooxolan-3-yl)methanamine
CAS No.: 1262407-64-6
Cat. No.: B1449255
. J

Executive Summary & Molecule Profile

(3-Fluorooxolan-3-yl)methanamine (also known as 3-Fluoro-3-(aminomethyl)tetrahydrofuran)
is a specialized fluorinated building block used in medicinal chemistry.[1] The introduction of a
fluorine atom at the C3 position of the oxolane (tetrahydrofuran) ring, geminal to the
aminomethyl group, significantly alters the electronic and conformational properties compared
to the non-fluorinated parent. This modification is often employed to modulate pKa, lipophilicity
(LogP), and metabolic stability in drug candidates.
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Property Data / Description

IUPAC Name (3-Fluorooxolan-3-yl)methanamine
Common Name 3-Fluoro-3-(aminomethyl)tetrahydrofuran
Molecular Formula CsH10FNO

Molecular Weight 119.14 g/mol

Not widely indexed in open literature; Analogous
to 165253-31-6 (non-F)

CAS Number

Gem-disubstituted C3 (Quaternary Carbon with

Key Structural Feature
F and CHz2NHz2)

] o Bioisostere for 3-aminomethyl-THF; Scaffold for
Primary Application ]
fragment-based drug discovery

Mass Spectrometry (MS) Analysis

The mass spectral signature of (3-Fluorooxolan-3-yl)methanamine is characterized by
specific fragmentation pathways driven by the electronegative fluorine and the basic amine.

lonization & Molecular lon

» Method: Electrospray lonization (ESI) in Positive Mode (ESI+).
e Observed lon:[M+H]* = 120.15 Da.

e Adducts: Common adducts include [M+Na]* (142.13 Da) and [M+K]* (158.24 Da) depending
on the buffer system.

Fragmentation Pattern (MS/MS)

Fragmentation is dominated by the loss of small neutral molecules (NHs, HF) and ring-opening
processes.
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Fragment (m/z) Loss / Mechanism Structural Interpretation

120 [M+H]* Parent molecular ion.

Loss of ammonia (17 Da).
103 [M+H - NHs]* Characteristic of primary

amines.

Loss of hydrogen fluoride (20
100 [M+H - HF]* Da). Diagnostic for aliphatic
fluorides.

Sequential loss of ammonia

83 [M+H - NHs - HF]*
and HF.

Alpha-cleavage at the
89 [M+H - CH2NH2]* guaternary C3 position, losing

the aminomethyl group.

Complex
71 Ring Opening rearrangement/cleavage of the
THF ring.

Fragmentation Pathway Diagram

-NH3 (17) |- HF (20) \- CH2NH2 (31)

[M-NH3]+ [M-HF]+ [M-CH2NH2]+
m/z 103 m/z 100 m/z 89

[M-NH3-HF]+
m/z 83

Click to download full resolution via product page
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Figure 1: Proposed ESI-MS fragmentation pathway for (3-Fluorooxolan-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are heavily influenced by the fluorine atom at C3, which induces significant
splitting (coupling) in both *H and 13C spectra.

'H NMR (Proton) Prediction

e Solvent: CDCls or DMSO-ds.[2]

o Key Feature: The geminal methylene protons (CH2-NHz) will appear as a doublet due to
coupling with the fluorine atom.

Position Shift (& ppm) Multiplicity Coupling (Hz) Assignment
Methylene
2J HF = 20-25 adjacent to
CH2-NH:2 2.80 - 3.00 Doublet (d) ]
Hz amine and
fluorine.

Ring protons
. . 3J_HF =10-15 adjacent to
H-2 (Ring) 3.80-4.10 Multiplet
Hz Oxygen and

Fluorine.

Ring protons
, _ 3) HF = 15-20 ,
H-4 (Ring) 2.00-2.30 Multiplet H adjacent to
z
Fluorine.

Ring protons
H-5 (Ring) 3.70 - 3.90 Multiplet - adjacent to
Oxygen.

Exchangeable
NH:z 1.20-1.80 Broad Singlet - amine protons
(shifts vary).

13C NMR (Carbon) Prediction
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o Key Feature: The C3 carbon is quaternary and will show a very large coupling constant
(~200 Hz). Adjacent carbons (C2, C4, CH2-NH2z) will also be split.

Position Shift (& ppm) Multiplicity Coupling (Hz) Assignment
uaternar
1J_CF =170-180 Q Y _
C-3 95.0-100.0 Doublet (d) H carbon bearing
z
Fluorine.
Ring carbon
2J CF=20-25 _
C-2 70.0-75.0 Doublet (d) H adjacentto O
z
and F.
2J CF=20-25 Ring carbon
C-4 30.0-35.0 Doublet (d) .
Hz adjacent to F.
Exocyclic
2J_CF=20-25
CH2-NH:z 45.0 - 50.0 Doublet (d) H methylene
z
carbon.[3]
_ Ring carbon
C-5 65.0 - 68.0 Singlet/Doublet 3 CF<5Hz

adjacent to O.

F NMR (Fluorine) Prediction

e Shift:-150 to -170 ppm (Typical for tertiary aliphatic fluorides).

o Pattern: Multiplet (due to coupling with adjacent protons on C2, C4, and the exocyclic CH2).

o Reference: Trichlorofluoromethane (CFCIs) at 0 ppm.

NMR Coupling Network Diagram
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C3 (Quaternary)

2J_CF ~22 Hz

Fluorine (F) 2] CF~22 Hz

2J_CF ~22 Hz

CH2-N (Exocyclic)

Click to download full resolution via product page
Figure 2: 13C-1°F Coupling Network showing the expected splitting magnitudes.
Experimental Protocols
Sample Preparation for NMR

e Solvent Selection: Use CDCIs (Chloroform-d) for routine analysis. If the amine salt (e.g., HCI)
is used, DMSO-ds or D20 is preferred to solubilize the ionic species.

o Concentration: Dissolve ~5-10 mg of the compound in 0.6 mL of solvent.

o Neutralization (if Salt): If starting from the HCI salt and requiring the free base spectrum, add
1-2 drops of NaOD (in D20) or treat with solid K2COs in CDCIs and filter before analysis.

Handling & Storage

e Hygroscopicity: As a low molecular weight primary amine, the free base is likely hygroscopic
and may absorb COz2 from the air to form carbamates.

o Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

 Stability: The C-F bond is generally stable, but avoid strong Lewis acids which might promote
defluorination or ring opening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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